molecular formula C48H82O18 B1673219 Antibiotic K 41 CAS No. 53026-37-2

Antibiotic K 41

Cat. No. B1673219
CAS RN: 53026-37-2
M. Wt: 947.2 g/mol
InChI Key: QFHLVPYVNFSTBE-YUJCGUFPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antibiotic K-41 is an orally active antibiotic that can be obtained from Streptomyces hygroscopicus . It has been found to have antibacterial and antiplasmodial activity . In vitro and in vivo antimalarial activities of K-41 have been reported against drug-resistant strains of Plasmodia .


Molecular Structure Analysis

The molecular structure and absolute configuration of the antibiotic K-41 have been established by X-ray crystal structure analyses . The structure was assigned using electron impact and field desorption mass spectrometry and nuclear magnetic resonance (NMR) spectrometry .

Scientific Research Applications

Biosynthesis and Enhancement for Anti-Infective Activity

A study by Chen et al. (2020) focused on the biosynthetic gene cluster (BGC) for polyether antibiotic K-41A, derived from marine Streptomyces sp. SCSIO 01680. Their research involved bioinformatics analyses, gene disruption, and metabolomics analyses to produce derivatives and study methyltransferases. This study is significant as it highlights the potential of modulating methylation to enhance K-41A's anti-infective activity.

Antibacterial and Anti-HIV Activity

Another key study by Liu et al. (2020) examined the anti-HIV activity of K-41A and its analogue K-41Am. They found these compounds to exhibit anti-HIV activity through inhibiting the activities of HIV-1 reverse transcriptase and integrase. This study is particularly important as it opens new avenues for anti-HIV drug design using K-41A and its analogues.

Antimicrobial Resistance and Molecular Diagnostics

Studies like those by Khaledi et al. (2020) and Khaledi et al. (2019) on Pseudomonas aeruginosa highlight the importance of predicting antimicrobial resistance using machine learning. Although not directly related to K-41, these studies emphasize the growing need for advanced diagnostics in the face of increasing antibiotic resistance, a context in which K-41's applications could be crucial.

Broader Implications in Environmental and Resistance Studies

Research on antibiotics in the environment, such as the work by Kemper (2008) and Martínez (2012), though not specific to K-41, are relevant in understanding the environmental impact of antibiotics and the emergence of resistance. These aspects are critical when considering the broader applications and implications of antibiotics like K-41.

Safety and Hazards

The safety and hazards associated with K-41 are not explicitly mentioned in the search results. As with any antibiotic, potential hazards could include side effects, allergic reactions, and the development of antibiotic resistance .

properties

IUPAC Name

(2R)-2-hydroxy-2-[(2S,3S,4S,5S,6S)-2-hydroxy-6-[[(2R,3R,4R,5S,6R,7R,9S)-2-[(2R,5S)-5-[(2R,5R)-5-[(2S,3S,4S,5R,6S)-6-hydroxy-4-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4,5-dimethoxy-3,5-dimethyloxan-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H82O18/c1-23-38(62-37-20-18-30(54-10)28(6)59-37)25(3)46(9,52)65-39(23)33-16-15-31(60-33)32-17-19-35(61-32)45(8)42(57-13)27(5)48(66-45)24(2)34(55-11)21-29(63-48)22-36-44(7,58-14)41(56-12)26(4)47(53,64-36)40(49)43(50)51/h23-42,49,52-53H,15-22H2,1-14H3,(H,50,51)/t23-,24+,25+,26-,27+,28+,29-,30-,31+,32-,33+,34+,35+,36-,37-,38-,39-,40-,41-,42+,44-,45+,46-,47-,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHLVPYVNFSTBE-SMAIMEEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(C(C1OC2CCC(C(O2)C)OC)C)(C)O)C3CCC(O3)C4CCC(O4)C5(C(C(C6(O5)C(C(CC(O6)CC7C(C(C(C(O7)(C(C(=O)O)O)O)C)OC)(C)OC)OC)C)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](O[C@]([C@@H]([C@H]1O[C@H]2CC[C@@H]([C@H](O2)C)OC)C)(C)O)[C@H]3CC[C@@H](O3)[C@@H]4CC[C@@H](O4)[C@@]5([C@@H]([C@H]([C@@]6(O5)[C@@H]([C@@H](C[C@H](O6)C[C@H]7[C@]([C@H]([C@@H]([C@](O7)([C@H](C(=O)O)O)O)C)OC)(C)OC)OC)C)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H82O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

947.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Antibiotic K 41

CAS RN

53026-37-2
Record name K 41
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053026372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Antibiotic K 41
Reactant of Route 2
Antibiotic K 41
Reactant of Route 3
Antibiotic K 41
Reactant of Route 4
Antibiotic K 41
Reactant of Route 5
Antibiotic K 41
Reactant of Route 6
Antibiotic K 41

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.